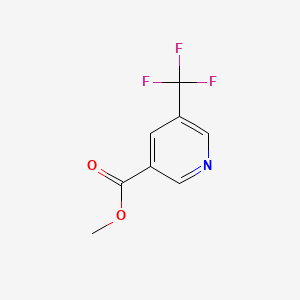
Methyl 5-(trifluoromethyl)nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 5-(trifluoromethyl)nicotinate” is a chemical compound with the molecular formula C8H6F3NO2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of “this compound” involves the trifluoromethylation of an aryl iodide using an inexpensive methyl chlorodifluoroacetate (MCDFA)/KF/CuI system . This process is considered safe and economical . Another method involves a scalable and operationally simple radical trifluoromethylation using pyridine N-oxide and photoredox catalysis .Molecular Structure Analysis
The molecular structure of “this compound” consists of 8 carbon atoms, 6 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms .Chemical Reactions Analysis
The key chemical reaction in the synthesis of “this compound” is the trifluoromethylation of an aryl iodide . This reaction is facilitated by an inexpensive methyl chlorodifluoroacetate (MCDFA)/KF/CuI system .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 205.13 . More detailed physical and chemical properties are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Methyl 5-(trifluoromethyl)nicotinate and its derivatives have been a focal point in the synthesis of novel compounds due to their unique chemical properties, making them valuable for various applications, including the development of anti-infective agents. A study by Mulder et al. (2013) highlighted the development of a safe and economical synthesis for methyl 6-chloro-5-(trifluoromethyl)nicotinate, an intermediate in the synthesis of novel anti-infective agents, using a cost-effective trifluoromethylation process (Mulder et al., 2013). Another research by Shyma et al. (2013) synthesized a series of derivatives from 6-methyl nicotinate for antimicrobial and antioxidant applications, further emphasizing the chemical's versatility in creating novel therapeutics (Shyma et al., 2013).
Pharmacological Applications
Pharmacologically, methyl nicotinate and its derivatives have been explored for various biological effects. Erharuyi et al. (2015) investigated the antinociceptive (pain-relieving) activity of methyl nicotinate, demonstrating its potential as a pain management substance (Erharuyi et al., 2015). Additionally, the study on topical application of methyl nicotinate solution by Zhu et al. (2022) showed its efficacy in enhancing peripheral blood collection, presenting a non-invasive method for blood sampling, especially beneficial for individuals with venous blood collection phobia (Zhu et al., 2022).
Metabolic and Molecular Biology Research
In the realm of metabolic and molecular biology research, methyl nicotinate serves as a biomarker for tuberculosis, as evidenced by Bairagi et al. (2019), who developed a cobalt nanoparticle-dispersed reduced graphene oxide-based sensor for the effective detection of methyl nicotinate in human blood (Bairagi et al., 2019). Additionally, research by Hong et al. (2015) highlighted the role of nicotinamide N-methyltransferase (NNMT) in regulating hepatic nutrient metabolism, suggesting methyl nicotinate's involvement in vital biochemical pathways and its potential as a target for metabolic disease therapy (Hong et al., 2015).
Safety and Hazards
“Methyl 5-(trifluoromethyl)nicotinate” should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of accidental ingestion or contact, seek immediate medical attention .
Wirkmechanismus
- Methyl 5-(trifluoromethyl)nicotinate is a methyl ester of niacin (nicotinic acid). Its primary target is not fully elucidated, but it is used as a rubefacient in over-the-counter topical preparations for muscle and joint pain .
- Although the exact mechanism remains unclear, it is thought that methyl nicotinate induces the release of prostaglandin D2 (PGD2) locally. PGD2 has a short half-life, confining its effects to the application site .
- Methyl nicotinate acts as a peripheral vasodilator . It dilates peripheral blood capillaries located in the dermal papillae of the upper dermis, adjacent to the epidermis–dermis junction .
Target of Action
Mode of Action
Biochemical Pathways
Biochemische Analyse
Biochemical Properties
The biochemical properties of Methyl 5-(trifluoromethyl)nicotinate are not well-studied. It is known that nicotinic acid, the parent compound, plays a crucial role in various biochemical reactions. It is a precursor to NAD+ and NADP+, which are essential coenzymes in cellular metabolism
Cellular Effects
It is known that nicotinic acid and its derivatives can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that nicotinic acid and its derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
It is known that nicotinic acid and its derivatives can have varying effects at different dosages, including potential toxic or adverse effects at high doses
Metabolic Pathways
It is known that nicotinic acid and its derivatives are involved in various metabolic pathways, including those involving enzymes or cofactors
Transport and Distribution
It is known that nicotinic acid and its derivatives can interact with various transporters or binding proteins
Subcellular Localization
It is known that nicotinic acid and its derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications
Eigenschaften
IUPAC Name |
methyl 5-(trifluoromethyl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-14-7(13)5-2-6(4-12-3-5)8(9,10)11/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCBBYUBDLIXJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-Chloroethyl)-N-[2-[(3,4-dimethoxyphenyl)thio]-1-methylethyl]benzenemethanamine hydrochloride](/img/structure/B599370.png)
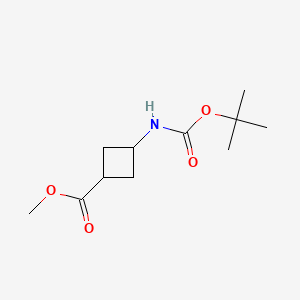

![1-Fluoro-2-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B599376.png)
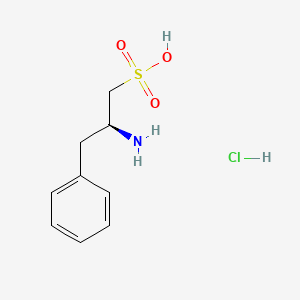
![(S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride](/img/structure/B599379.png)
![5-Allyl-3-methoxy-6-methyl-7-(3,4,5-trimethoxyphenyl)bicyclo[3.2.1]oct-3-ene-2,8-dione](/img/structure/B599380.png)
![N-[(2R,3R,4R,6R)-4,6-dihydroxy-6-methyl-5-oxo-2-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-3-yl]acetamide](/img/structure/B599381.png)
![2-{[2-Amino-6-(2-thienyl)-4-pyrimidinyl]amino}ethanol](/img/structure/B599382.png)

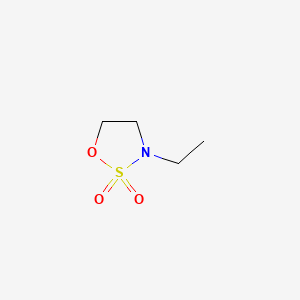

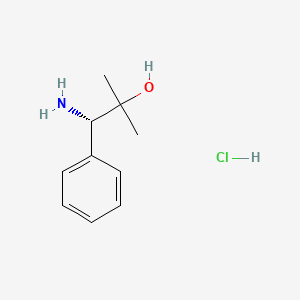
![Ethyl [3-(9H-beta-carbolin-1-yl)phenyl]carbamate](/img/structure/B599391.png)
